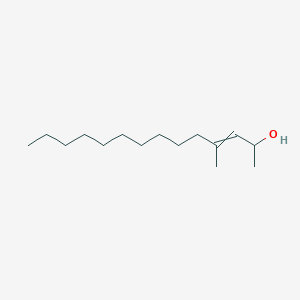
4-Methyltetradec-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltetradec-3-en-2-ol is an organic compound with the molecular formula C15H30O It is a type of alcohol that features a double bond and a methyl group on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyltetradec-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain the pure allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous reduction processes using hydrogen transfer from isopropyl alcohol over magnesium oxide. This method allows for large-scale production with high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt cell membranes and interfere with protein and DNA synthesis . The compound’s effects on cellular processes are being studied to understand its full range of biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetradec-4-ene: Another compound with a similar structure but different positioning of the double bond and methyl group.
14-Bromo-2-methyltetradec-1-en-3-ol: A brominated derivative with potential biological activities.
Uniqueness
4-Methyltetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a double bond and a hydroxyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917882-96-3 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16/h13,15-16H,4-12H2,1-3H3 |
InChI Key |
RRSMCUDIPHKCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















